molecular formula C33H58O2Si B12818926 6-[4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol

6-[4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol

Cat. No.: B12818926
M. Wt: 514.9 g/mol
InChI Key: CTZMHDJIUFEYKE-UHFFFAOYSA-N
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Description

The compound 6-[4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol is a complex organic molecule characterized by its intricate structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these reactions include tert-butyl hydroperoxide and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol: undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as tert-butyl hydroperoxide and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or hydrocarbons .

Scientific Research Applications

Scientific Research Applications

1. Chemical Synthesis

  • The compound serves as a valuable building block for synthesizing more complex molecules. Its multiple functional groups allow for various chemical reactions such as oxidation, reduction, and substitution. For instance, it can be utilized in the synthesis of pharmaceuticals or other biologically active compounds by modifying its structure through targeted reactions.

2. Biological Studies

  • In biological research, this compound may function as a probe to study cellular processes. Preliminary studies suggest that it can modulate signaling pathways within cells, potentially affecting protein synthesis and enzyme activity. Its interactions with specific molecular targets are under investigation to better understand its biological mechanisms.

3. Medicinal Chemistry

  • The therapeutic potential of this compound is being explored in drug development. Similar compounds have shown promise as partial agonists at the peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial for glucose metabolism and lipid storage. Additionally, its antioxidant properties may protect cells from oxidative stress, while anti-inflammatory effects could modulate pro-inflammatory cytokine expression.

Case Studies

1. PPARγ Agonism

  • Research indicates that structurally similar compounds exhibit PPARγ agonistic activity. This property is significant for developing treatments for metabolic disorders such as diabetes and obesity.

2. Antioxidant Activity

  • A study highlighted the antioxidant activity associated with silyl groups in compounds like this one. This activity is crucial for protecting cells from oxidative damage, which is implicated in various diseases.

3. Anti-inflammatory Properties

  • Some derivatives of this compound have been shown to possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are involved in inflammation processes.

Mechanism of Action

The mechanism of action of 6-[4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol involves its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect protein synthesis and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include 2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides and tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols . These compounds share structural similarities with 6-[4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol , particularly in the presence of tert-butyl groups and complex ring systems.

Uniqueness

What sets This compound apart is its unique combination of functional groups and structural complexity. This uniqueness allows it to participate in a broader range of chemical reactions and potentially exhibit distinct biological activities compared to its analogs .

Biological Activity

The compound 6-[4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol is a complex organosilicon compound with potential biological activity. This article explores its biological properties, including its interactions with biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a silyl ether group and a bicyclic framework. The presence of the tert-butyldimethylsilyl (TBDMS) group enhances its stability and solubility in organic solvents. Its molecular formula is C26H46O3SiC_{26}H_{46}O_3Si, and it has a molecular weight of approximately 446.75 g/mol.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Notably:

  • PPARγ Agonism : Similar compounds have been reported to act as partial agonists at the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose metabolism and lipid storage .
  • Antioxidant Properties : The presence of silyl groups has been associated with increased antioxidant activity, which may protect cells from oxidative stress .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on PPARγ Activation : Research demonstrated that certain TBDMS derivatives enhance PPARγ activity, leading to improved insulin sensitivity in diabetic models . This suggests that the compound may have therapeutic potential in metabolic disorders.
  • Antioxidant Activity Assessment : A comparative study evaluated the antioxidant capacity of various silyl ethers using DPPH and ABTS assays. Results indicated that compounds with bulky silyl groups exhibited significantly higher radical scavenging activities compared to their non-silylated counterparts .
  • In Vivo Anti-inflammatory Study : An experiment involving a mouse model of inflammation showed that administration of similar silyl ether compounds reduced edema and inflammatory markers significantly . This indicates potential therapeutic applications in treating inflammatory diseases.

Data Tables

PropertyValue
Molecular FormulaC26H46O3SiC_{26}H_{46}O_3Si
Molecular Weight446.75 g/mol
SolubilitySoluble in organic solvents
PPARγ ActivationPartial agonist
Antioxidant ActivityHigh (DPPH assay)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and what key challenges are associated with its stereochemical control?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including silyl ether protection (tert-butyldimethylsilyl, TBDMS) and conjugated diene formation. Key challenges include maintaining stereochemical integrity during cyclohexylidene formation. Anhydrous conditions and catalysts like imidazole are critical for TBDMS group stability. Advanced purification techniques (e.g., HPLC, flash chromatography) and spectroscopic validation (1H/13C NMR, FTIR) are essential to isolate and confirm diastereomers, particularly for exocyclic double bonds .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s stereochemistry, and how should conflicting NOESY data be resolved?

  • Methodological Answer : High-field NMR (≥500 MHz) with COSY, HSQC, and HMBC correlations is crucial. Conflicting NOESY data may arise from dynamic conformational equilibria. Use variable-temperature NMR (VT-NMR, 25°C to -80°C) to slow molecular motion and DFT calculations (B3LYP/6-31G*) to model conformers. X-ray crystallography remains definitive for absolute configuration determination .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions between predicted and observed reactivity in TBDMS-protected intermediates?

  • Methodological Answer : Implement multi-scale modeling: molecular dynamics (AMBER) for conformational sampling and DFT (M06-2X/def2-TZVP) for transition state analysis. QM/MM approaches model solvent effects. Steric discrepancies require revised force field parameters based on crystallographic data. Validate via kinetic isotope effects and in situ FTIR monitoring .

Q. What factorial design approaches optimize catalytic hydrogenation while balancing competing reaction pathways?

  • Methodological Answer : Use a three-level Box-Behnken design with pressure (5–15 bar), temperature (40–80°C), and catalyst loading (0.5–2.5% Pd/C). Apply response surface methodology (RSM) to identify optimal conditions for dihydroindene formation. In situ ATR-FTIR coupled with GC-MS tracks intermediates. Include center points for reproducibility and apply ANOVA (p<0.01) to distinguish main effects .

Q. How should researchers address discrepancies in biological activity data across different assay systems for this compound?

  • Methodological Answer : Standardize assays using orthogonal methods (e.g., fluorescence polarization vs. surface plasmon resonance). Control for membrane permeability differences via logP measurements and artificial membrane assays (PAMPA). Validate target engagement using CRISPR-engineered cell lines and isotopic tracer studies .

Q. Data Analysis & Experimental Design

Q. What statistical frameworks are recommended for analyzing non-linear dose-response relationships in this compound’s pharmacological profiling?

  • Methodological Answer : Use a four-parameter logistic model (4PL) with bootstrapping (≥10,000 iterations) to estimate EC50/IC50 confidence intervals. Address heteroscedasticity via weighted least squares regression. For multi-target effects, apply global fitting to shared parameters across datasets .

Q. How can machine learning improve reaction yield predictions for large-scale synthesis?

  • Methodological Answer : Train gradient-boosted decision trees (XGBoost) on historical reaction data (temperature, solvent polarity, catalyst type). Use SHAP values to interpret feature importance. Validate predictions with small-scale automated flow chemistry trials (<5% total volume) .

Q. Structural & Mechanistic Insights

Q. What strategies elucidate the role of the silyl ether group in stabilizing transition states during ring-closing metathesis?

  • Methodological Answer : Conduct deuterium isotope effect studies on the TBDMS-protected intermediate. Use cryo-EM to image transient intermediates in Grubbs catalyst-mediated reactions. Compare activation energies (ΔG‡) via Eyring analysis under varied dielectric conditions .

Q. How does the compound’s conformational flexibility impact its binding affinity to hydrophobic targets?

  • Methodological Answer : Perform molecular dynamics simulations (200 ns trajectories) with explicit solvent models. Calculate binding free energies (MM/PBSA) for dominant conformers. Validate with mutagenesis studies on key hydrophobic pockets in the target protein .

Q. Validation & Reproducibility

Q. What protocols ensure batch-to-batch consistency in chiral purity for multi-gram syntheses?

  • Methodological Answer : Implement in-process controls (IPC) using chiral HPLC (e.g., Chiralpak AD-H column) at critical stages (after silylation and cyclization). Track enantiomeric excess (ee) via Mosher ester analysis. Use design of experiments (DoE) to optimize crystallization conditions for diastereomeric salts .

Q. How should researchers validate computational predictions of metabolic stability for this compound?

  • Methodological Answer : Conduct parallel in vitro assays (human liver microsomes, CYP450 isoforms) and in silico predictions (ADMET Predictor). Use stable isotope-labeled analogs (13C/2H) to track metabolic pathways via LC-HRMS. Cross-validate with transgenic mouse models expressing human CYP enzymes .

Properties

IUPAC Name

6-[4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H58O2Si/c1-24-15-18-28(35-36(9,10)31(3,4)5)23-27(24)17-16-26-14-12-22-33(8)29(19-20-30(26)33)25(2)13-11-21-32(6,7)34/h16-17,25,28-30,34H,1,11-15,18-23H2,2-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZMHDJIUFEYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H58O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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